O-2-cyanophenyl dimethylthiocarbamate

Description

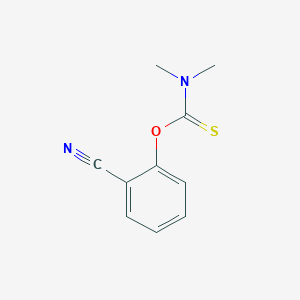

O-2-Cyanophenyl dimethylthiocarbamate is a thiocarbamate derivative characterized by a dimethylthiocarbamate group (-S-C(=S)-N(CH₃)₂) attached to an ortho-cyanophenyl moiety. This compound belongs to a broader class of thiocarbamates, which are widely studied for their diverse applications in chemical sensing, medicinal chemistry, and agrochemicals.

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

O-(2-cyanophenyl) N,N-dimethylcarbamothioate |

InChI |

InChI=1S/C10H10N2OS/c1-12(2)10(14)13-9-6-4-3-5-8(9)7-11/h3-6H,1-2H3 |

InChI Key |

YISNCBVUAYHBBV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)OC1=CC=CC=C1C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

BCy-HOCl (Benzoindocyanine-Dimethylthiocarbamate Probe)

- Structure : Combines a benzoindocyanine fluorophore with a dimethylthiocarbamate HClO-responsive unit.

- Function : Fluorescent probe for HClO detection. The dimethylthiocarbamate group hydrolyzes in the presence of HClO, releasing the fluorophore and generating a fluorescence signal at 630 nm .

- Performance :

- Contrast with O-2-Cyanophenyl Dimethylthiocarbamate: While both share the dimethylthiocarbamate group, BCy-HOCl’s benzoindocyanine scaffold enables near-infrared fluorescence, whereas the cyanophenyl group in this compound may alter electronic properties and reactivity.

BODIPY-DMPC (Mitochondria-Targeting Probe)

- Structure : Pyridinium-substituted BODIPY fluorophore with a dimethylthiocarbamate (DMPC) protecting group.

- Function : Targets mitochondria and detects HClO via DMPC hydrolysis.

- Performance :

- Contrast: The pyridinium group in BODIPY-DMPC aids mitochondrial targeting, a feature absent in this compound. The latter’s cyanophenyl group may confer distinct solubility or steric effects.

BNA-HClO (Naphthalene-Based Probe)

- Structure : Naphthalene fluorophore with dimethylthiocarbamate.

- Function : Turn-on probe for HClO in environmental and cellular samples.

- Performance :

O-[3-(Benzo[d]thiazol-2-yl)phenyl] Dimethylthiocarbamate

- Structure : Unsymmetrical Pd(II) pincer complex with benzothiazole and dimethylthiocarbamate.

- Function : Anticancer agent.

- Performance : Exhibits cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction .

- Structural differences (benzothiazole vs. cyanophenyl) modulate metal-binding affinity and bioactivity.

O-(4-Bromo-2-fluorophenyl) Dimethylthiocarbamate

- Structure : Halogen-substituted (Br, F) phenyl dimethylthiocarbamate.

- Contrast: Halogen substituents increase molecular weight and may enhance stability compared to the electron-deficient cyanophenyl group, altering reactivity in hydrolysis or nucleophilic substitution reactions.

Research Implications and Gaps

- Structural Optimization: The position and nature of substituents (e.g., cyano, halogen, benzothiazole) critically influence thiocarbamate reactivity and application. For this compound, further studies are needed to quantify its HClO sensitivity and compare it directly with analogs like BCy-HOCl or BNA-HClO .

- Industrial Relevance: Commercial analogs (e.g., O-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate) highlight scalability challenges, which may apply to O-2-cyanophenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.